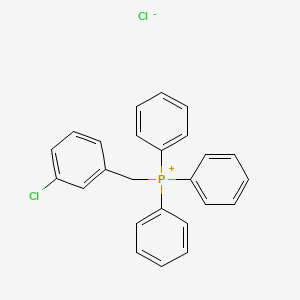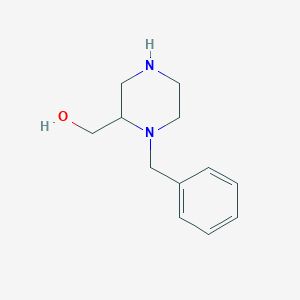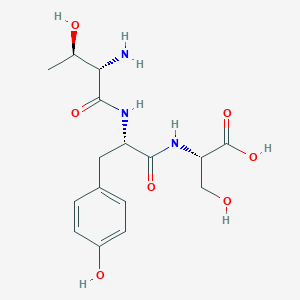
H-Thr-tyr-ser-OH
説明
“H-Thr-tyr-ser-OH” is a peptide sequence composed of three amino acids: Threonine (Thr), Tyrosine (Tyr), and Serine (Ser). This sequence could be part of a larger protein or peptide . It’s also worth noting that this peptide sequence could be a model peptide for the evaluation of analytical methods .
Synthesis Analysis
The synthesis of peptides like “H-Thr-tyr-ser-OH” often involves the use of coupling methods for the incorporation of Fmoc-protected amino acids . The efficiency of various coupling methods for the incorporation of the three monobenzyl phosphorodiester-protected derivatives, Fmoc- Tyr (PO3Bzl,H)-OH, Fmoc-Ser (PO3Bzl,H)-OH and Fmoc-Thr (PO3Bzl,H)-OH, was examined .
Molecular Structure Analysis
The molecular structure of “H-Thr-tyr-ser-OH” would be determined by the specific arrangement and bonding of its constituent amino acids. The molecular weight of a similar compound, H-Glu-Thr-Tyr-Ser-Lys-OH, is 854.71 . The molecular weight of “H-Thr-tyr-ser-OH” would likely be lower due to fewer amino acids .
Chemical Reactions Analysis
The chemical reactions involving “H-Thr-tyr-ser-OH” would likely involve the functional groups present in its constituent amino acids. For instance, the hydroxyl groups in Thr, Tyr, and Ser could undergo phosphorylation, a common post-translational modification .
Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Thr-tyr-ser-OH” would be influenced by the properties of its constituent amino acids. For instance, the presence of hydroxyl groups in Thr, Tyr, and Ser could influence its solubility and reactivity .
科学的研究の応用
1. Protein Structure Refinement Using NOE Restraints
A study by Takeda et al. (2011) focused on developing NMR methods to monitor the hydrogen exchange rates of hydroxyl groups in serine (Ser) and threonine (Thr) residues, aiding in the identification of slowly exchanging polar side-chain protons in proteins. This facilitates the use of NOE restraints for refining protein structures, particularly for Ser/Thr residues with 13C, 2H-double labels at their β carbons. The study's significance lies in providing additional NOE restraints for protein structure refinement, contributing to defining the spatial positions of OH protons and hydrogen-bonding acceptor atoms (Takeda et al., 2011).
2. Hydrogen Bonding in Proteins
Vennelakanti et al. (2020) conducted a study on the balance of hydrogen bond donors and acceptors in proteins. They found that numerous amino acid sidechains containing functional groups, like the hydroxyls in Ser/Thr or Tyr, can act as either hydrogen bond acceptors or donors, forming simultaneous, ambifunctional hydrogen bond interactions. This research highlighted the distinct energetic benefits of these interactions in proteins and emphasized the importance of understanding the energetics of these hydrogen bonds for protein structure and function (Vennelakanti et al., 2020).
3. Interaction with Vanadyl Complexes
Ebel and Rehder (2006) explored the reaction of vanadyl sulfate with amino acids carrying OH groups, such as L-tyrosine (L-tyr), L-serine (L-ser), and L-threonine (L-thr), leading to the formation of various complexes. The OH groups in these amino acids were involved in hydrogen bonding, contributing to the formation of supramolecular networks. This study is relevant for understanding the interaction between oxovanadium(IV,V) and proteins with serine, threonine, or tyrosine at their reactive sites (Ebel & Rehder, 2006).
4. Docking for Rotatable OH Bonds of Amino Acids
Rumpl et al. (2008) presented a new concept in FlexX for determining torsion angles for OH-groups on the receptor side, focusing on amino acids like SER, THR, and TYR. This advancement provided a more realistic representation of the binding site in protein-ligand interactions, taking into account hydrogen bonds to neighboring residues and the ligand (Rumpl et al., 2008).
5. Spectroscopic and Theoretical Characterization
Kolev et al. (2007) conducted a spectroscopic and theoretical characterization of hydrogensquarates of dipeptide l-threonyl-l-serine (H-Thr-Ser-OH). They used solid-state linear-polarized IR-spectroscopy, NMR, ESI-MS, and HPLC with tandem masspectrometry methods. This research provided insights into the structural characteristics of these compounds, contributing to a deeper understanding of their properties and potential applications (Kolev et al., 2007).
Safety And Hazards
将来の方向性
Future research on “H-Thr-tyr-ser-OH” and similar peptides could involve further exploration of their roles in biological processes, such as hormone-regulated plant growth and development . Additionally, the development of new methods for the synthesis and modification of such peptides could be a valuable area of study .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O7/c1-8(21)13(17)15(24)18-11(6-9-2-4-10(22)5-3-9)14(23)19-12(7-20)16(25)26/h2-5,8,11-13,20-22H,6-7,17H2,1H3,(H,18,24)(H,19,23)(H,25,26)/t8-,11+,12+,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCGARJWIQWPQM-YJRXYDGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Thr-tyr-ser-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzenesulfonyl]-thiomorpholine](/img/structure/B1602706.png)

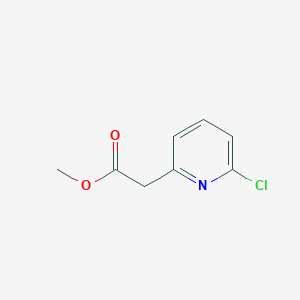
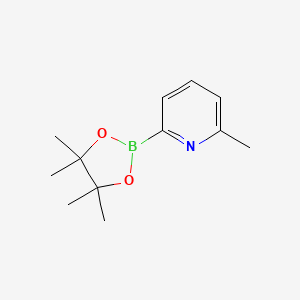
![5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride](/img/structure/B1602713.png)
![[4-(Morpholine-4-sulfonyl)phenyl]methanamine](/img/structure/B1602714.png)
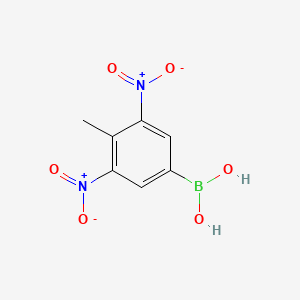
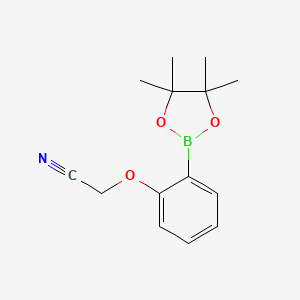
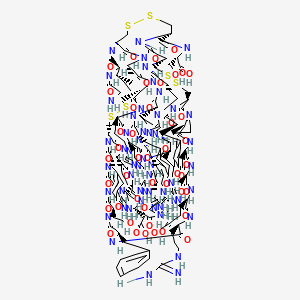
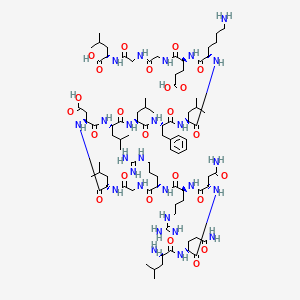

![7-Chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1602724.png)
